A Technical Guide to 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine: Properties, Synthesis, and Applications
A Technical Guide to 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine: Properties, Synthesis, and Applications
This document provides an in-depth technical overview of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, a key intermediate in contemporary medicinal chemistry. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's properties and handling. We will move beyond simple data recitation to explore the causality behind its synthesis and its strategic importance in the development of targeted therapeutics.
Compound Identity and Physicochemical Properties
5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, also known as 2-methyl-5-(1H-benzimidazol-2-yl)aniline, is a substituted benzimidazole derivative. The core structure features a phenylamine (aniline) ring linked to a benzimidazole moiety at the 5-position. The benzimidazole group is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The methyl and amine substituents on the phenyl ring provide crucial vectors for further chemical modification.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 5-(1H-Benzimidazol-2-yl)-2-methylaniline | PubChem |
| CAS Number | 353503-60-1 | Various Suppliers |
| Molecular Formula | C₁₄H₁₃N₃ | PubChem |
| Molecular Weight | 223.28 g/mol | PubChem |
| Appearance | Reported as a solid (e.g., light-yellow) | Patent Literature |
| Melting Point | 218-220 °C | Patent Literature |
| LogP (Predicted) | 3.1 | PubChem |
Below is a diagram illustrating the chemical structure and atom numbering, which is fundamental for interpreting spectroscopic data.
Caption: Chemical structure of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine.
Synthesis and Mechanistic Considerations
The most prevalent synthetic route to this compound is the Phillips-Ladenburg condensation. This classic method involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions, leading to cyclization and dehydration to form the benzimidazole ring.
In this specific case, the synthesis involves two key starting materials:
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1,2-Diaminobenzene (o-phenylenediamine) : Forms the core benzimidazole bicycle.
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4-Amino-3-methylbenzoic acid : Provides the substituted phenyl ring that will be attached at the 2-position of the benzimidazole.
The reaction proceeds via nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the benzoic acid. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring. The acidic medium is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and activating it for the initial nucleophilic attack.
Caption: Generalized workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Phillips Condensation
The following protocol is a representative synthesis adapted from procedures described in the patent literature for analogous structures.
Materials:
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4-Amino-3-methylbenzoic acid (1.0 eq)
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1,2-Diaminobenzene (1.0 eq)
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Polyphosphoric acid (PPA) (10-20x weight of reactants)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Deionized water
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Ethyl acetate
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-amino-3-methylbenzoic acid and 1,2-diaminobenzene.
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Acid Addition: Add polyphosphoric acid to the flask. Causality Note: PPA serves as both the acidic catalyst and a dehydrating agent, driving the reaction towards the cyclized product.
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Heating: Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching and Neutralization: Cool the reaction mixture to approximately 80-100°C and carefully pour it onto crushed ice. This hydrolyzes the PPA and precipitates the crude product.
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Basification: Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9. This deprotonates the product, improving its solubility in organic solvents for extraction.
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Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
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Characterization: Confirm the identity and purity of the final compound using ¹H NMR, LC-MS, and melting point analysis.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzimidazole and phenylamine rings. Key expected signals include:
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A singlet for the methyl (CH₃) group protons.
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A broad singlet for the amine (NH₂) protons.
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A very broad singlet for the benzimidazole N-H proton.
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A series of doublets and doublets of doublets in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the two different aromatic systems.
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Mass Spectrometry (MS): In its mass spectrum, the compound would show a prominent molecular ion peak [M+H]⁺ at m/z 224.1182, corresponding to the protonated molecule (C₁₄H₁₄N₃⁺). This provides definitive confirmation of its molecular weight.
Applications in Drug Discovery
This compound is rarely the final active pharmaceutical ingredient (API) but rather a crucial building block or key intermediate. Its structure is ideally suited for creating libraries of more complex molecules for high-throughput screening.
Primary Application: Scaffold for Kinase Inhibitors
The primary utility of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
The amine group on the phenylamine ring serves as a versatile chemical handle. It can be readily acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach various pharmacophores. These modifications are designed to target the specific ATP-binding pocket of a target kinase. The benzimidazole core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase enzyme, thereby anchoring the inhibitor in the active site.
Caption: Role as a scaffold in the kinase inhibitor discovery workflow.
This scaffold has been specifically mentioned in patent literature for the development of inhibitors for targets such as Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies and autoimmune diseases. The strategic placement of the methyl and amine groups allows for fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidates.
Conclusion
5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is more than a mere collection of atoms; it is a strategically designed molecular fragment that serves as a cornerstone in modern drug discovery. Its synthesis via the robust Phillips condensation is well-established, and its chemical properties, particularly the reactive amine handle, make it an invaluable starting material for generating diverse chemical libraries. Its proven utility in the development of potent and selective kinase inhibitors underscores its importance to the fields of medicinal chemistry and oncology. A thorough understanding of its synthesis, reactivity, and structural role is therefore essential for any scientist working in this domain.
References
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PubChem. (n.d.). 2-methyl-5-(1H-benzimidazol-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Pan, Z. et al. (2016). Preparation of substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole derivatives and their use for treating autoimmune diseases and/or inflammatory diseases. Google Patents (Patent CN105646432A).
- Janssen Pharmaceutica NV. (2008). Preparation of N-(5-(1H-benzo[d]imidazol-2-yl)-2-methylphenyl)-4- (morpholinosulfonyl)benzamide as a kinase inhibitor. Google Patents (Patent WO2008039218A2).
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Singh, R. et al. (2010). Benzimidazole: A-valuable insight into its applications. Journal of Chemistry, Vol. 2010. Retrieved from [Link]
